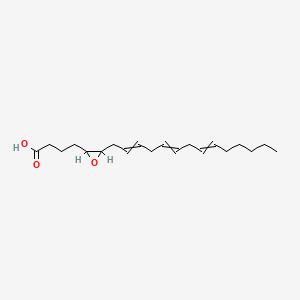

5,6-Epoxyeicosatrienoic acid

説明

Structure

3D Structure

特性

CAS番号 |

81246-84-6 |

|---|---|

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC名 |

4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ |

InChIキー |

VBQNSZQZRAGRIX-YHTMAJSVSA-N |

異性体SMILES |

CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O |

物理的記述 |

Solid |

同義語 |

5(6)-oxido-8,11,14-eicosatrienoic acid 5(6)-oxidoeicosatrienoic acid 5(6)epoxyeicosatrienoic acid 5,6-EET 5,6-epoxy-8,11,14-eicosatrienoic acid 5,6-epoxy-8,11,14-eicosatrienoic acid, (2alpha,3alpha(2Z,5Z,8Z))-isome |

製品の起源 |

United States |

Foundational & Exploratory

The Dawn of a New Eicosanoid: The Discovery and History of 5,6-Epoxyeicosatrienoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid signaling, the discovery of epoxyeicosatrienoic acids (EETs) marked a paradigm shift in our understanding of arachidonic acid metabolism. For decades, the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were the recognized primary routes for the production of biologically active eicosanoids. However, in the early 1980s, a third major pathway, catalyzed by cytochrome P450 (CYP) enzymes, was elucidated, revealing a new class of potent signaling molecules, the EETs. Among these, 5,6-Epoxyeicosatrienoic acid (5,6-EET) has emerged as a critical regulator of various physiological and pathophysiological processes. This technical guide delves into the discovery and history of 5,6-EET, providing a comprehensive overview of the seminal experiments, key researchers, and the evolution of our understanding of its biological significance.

The Discovery of the Epoxygenase Pathway: A Historical Perspective

The journey to uncover the existence of 5,6-EET began with pioneering work in the early 1980s. Researchers investigating the metabolism of arachidonic acid in liver microsomes made a groundbreaking discovery that would reshape the field of eicosanoid biology.

Key Researchers and Institutions

The initial discovery of the cytochrome P450-dependent epoxidation of arachidonic acid is primarily attributed to two independent research groups:

-

Dr. Jorge H. Capdevila and colleagues at the University of Texas Health Science Center at Dallas.

-

Dr. Ernst H. Oliw, Dr. F. Peter Guengerich, and Dr. John A. Oates at Vanderbilt University School of Medicine.

Their seminal publications in 1981 and 1982 laid the foundation for the entire field of EET research.[1][2] Later, the contributions of Dr. John R. Falck at the University of Texas Southwestern Medical Center were instrumental in the chemical synthesis of EETs, which enabled detailed biological investigations.

The Seminal Experiments

The discovery of EETs was the culmination of meticulous biochemical experimentation. The primary experimental setup involved incubating radiolabeled arachidonic acid with liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The resulting metabolites were then extracted and analyzed using advanced analytical techniques for the time.

Data Presentation

The early studies on EETs provided the first quantitative glimpse into the production of these novel eicosanoids. The following tables summarize key quantitative data from this era.

| Tissue/Enzyme Source | 5,6-EET Production (relative %) | Other EETs Produced (relative %) | Reference |

| Rat Liver Microsomes | 25% | 8,9-EET (20%), 11,12-EET (30%), 14,15-EET (25%) | [2] |

| Purified Rabbit Liver Cytochrome P-450 | Variable depending on isozyme | 8,9-EET, 11,12-EET, 14,15-EET | [3] |

| Biological Activity | 5,6-EET | 8,9-EET | 11,12-EET | 14,15-EET | Reference |

| Vasodilation of Rat Renal Arteries | +++ | ++ | ++ | + | [4][5] |

| Vasodilation of Bovine Coronary Arteries | +++ | +++ | +++ | +++ | [1] |

Note: '+' indicates the relative potency of the effect.

Experimental Protocols

The identification and characterization of 5,6-EET were made possible by the application and refinement of several key experimental techniques.

Incubation of Arachidonic Acid with Liver Microsomes

This protocol was central to the initial discovery of EETs.

Objective: To demonstrate the in vitro metabolism of arachidonic acid by cytochrome P450 enzymes in liver microsomes.

Methodology:

-

Preparation of Liver Microsomes: Rat livers were homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.

-

Incubation: Radiolabeled [1-¹⁴C]arachidonic acid was incubated with the prepared liver microsomes in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and molecular oxygen at 37°C.

-

Extraction: The reaction was terminated, and the lipids, including unmetabolized arachidonic acid and its metabolites, were extracted using an organic solvent system (e.g., ethyl acetate).

-

Analysis: The extracted lipids were then subjected to analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Separation of EET Regioisomers

HPLC was a critical tool for separating the different EET regioisomers.

Objective: To separate the four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) from each other and from other arachidonic acid metabolites.

Methodology:

-

Column: A reversed-phase C18 column was typically used.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) in water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, was employed.

-

Detection: The separated compounds were detected by UV absorbance, typically at around 205-215 nm, or by monitoring the radioactivity of the eluent.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS provided the definitive structural identification and allowed for the quantification of the newly discovered EETs.

Objective: To confirm the chemical structure of the separated metabolites and to quantify their amounts.

Methodology:

-

Derivatization: The carboxyl group of the EETs was first esterified (e.g., with diazomethane (B1218177) to form the methyl ester) and the epoxide group was often converted to a more stable derivative (e.g., by hydrogenation or silylation) to improve their volatility and chromatographic properties.

-

Gas Chromatography: The derivatized samples were injected into a gas chromatograph equipped with a capillary column to separate the different components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated compounds eluted from the GC column, they entered a mass spectrometer, where they were ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, was used to determine its chemical structure.

Mandatory Visualization

Signaling Pathways of this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of 5,6-EET.

Experimental Workflow

The following diagram illustrates the general experimental workflow used in the initial discovery of 5,6-EET.

Conclusion

The discovery of this compound and the elucidation of the cytochrome P450 epoxygenase pathway represented a seminal moment in the history of lipid biochemistry. The pioneering work of researchers like Capdevila, Oliw, Guengerich, and Falck opened up a new frontier in our understanding of cellular signaling. The initial characterization of 5,6-EET as a potent vasodilator has since expanded to encompass a wide range of biological activities, including anti-inflammatory, pro-angiogenic, and anti-apoptotic effects. The foundational experimental protocols and analytical techniques developed in the early 1980s, though now significantly advanced, remain the conceptual bedrock upon which current research in the field is built. This historical perspective serves as a vital resource for contemporary researchers, providing context and a deeper appreciation for the ongoing exploration of the therapeutic potential of 5,6-EET and the broader family of epoxyeicosanoids.

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous biosynthesis of arachidonic acid epoxides in humans: increased formation in pregnancy-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

The Multifaceted Role of 5,6-EET in the Cardiovascular System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a family of signaling lipids derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 5,6-epoxyeicosatrienoic acid (5,6-EET) has emerged as a critical modulator of cardiovascular homeostasis, exhibiting a range of protective effects. This technical guide provides an in-depth exploration of the biological functions of 5,6-EET within the cardiovascular system, detailing its mechanisms of action, providing quantitative data, outlining key experimental protocols, and visualizing its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in cardiovascular research and drug development.

Core Biological Functions of 5,6-EET in the Cardiovascular System

5,6-EET plays a pleiotropic role in the cardiovascular system, primarily exerting its effects through four key biological functions: vasodilation, anti-inflammation, anti-fibrosis, and angiogenesis.

Vasodilation

5,6-EET is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure. Its vasodilatory effects are mediated through a complex interplay of signaling pathways in both endothelial and vascular smooth muscle cells.

Mechanisms of Action:

-

Endothelium-Dependent Mechanisms: A significant portion of 5,6-EET's vasodilatory action is dependent on an intact endothelium.[1] It stimulates the release of other vasodilators, including nitric oxide (NO) and prostacyclin (PGI2).[2][3] The removal of the endothelium has been shown to decrease the vasodilator response to 5,6-EET by as much as 70%.[1]

-

Potassium Channel Activation: 5,6-EET activates various types of potassium (K+) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.[4] This includes the activation of large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels.[1][2]

-

TRP Channel Activation: 5,6-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels on endothelial cells.[5] This activation leads to an influx of calcium, which can further promote the production of NO and contribute to endothelium-dependent hyperpolarization.[6]

-

Cyclooxygenase (COX) Metabolism: In some vascular beds, 5,6-EET can be metabolized by cyclooxygenase (COX) enzymes to form vasoactive prostaglandins, which can then contribute to vasodilation.[1]

Quantitative Data on 5,6-EET-Mediated Vasodilation:

| Vascular Bed | Species | EC50 | Maximum Relaxation (%) | Reference(s) |

| Bovine Coronary Arteries | Bovine | ~1 µM | 80-90% | [2] |

| Canine Coronary Arterioles | Canine | -12.7 to -10.1 log [M] | Not Specified | [7] |

| Rat Caudal Artery | Rat | Not Specified | Not Specified | [8] |

| Rabbit Pulmonary Artery | Rabbit | 50 nM (significant dilation) | 42% | [2] |

Anti-Inflammatory Effects

Chronic inflammation is a key driver of cardiovascular diseases such as atherosclerosis. 5,6-EET exhibits potent anti-inflammatory properties by modulating the expression of adhesion molecules and inhibiting inflammatory signaling pathways.

Mechanisms of Action:

-

Inhibition of Adhesion Molecule Expression: 5,6-EET has been shown to be a less active inhibitor of tumor necrosis factor-alpha (TNF-α) induced vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) expression on endothelial cells compared to other EET regioisomers like 11,12-EET.[9][10] This reduction in adhesion molecules limits the recruitment and infiltration of leukocytes into the vascular wall, a critical step in the formation of atherosclerotic plaques.

-

Modulation of NF-κB Signaling: The anti-inflammatory effects of EETs are, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] While the precise mechanism for 5,6-EET is still under investigation, EETs, in general, are thought to interfere with the activation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.

Quantitative Data on 5,6-EET's Anti-Inflammatory Effects:

| Inflammatory Marker | Cell Type | Stimulus | 5,6-EET Concentration | % Inhibition | Reference(s) |

| VCAM-1 | Human Endothelial Cells | TNF-α | Less active than 11,12-EET (IC50 of 20 nM) | Not Specified | [9][10] |

| ICAM-1 | Human Endothelial Cells | TNF-α | Less active than 11,12-EET | Not Specified | [10] |

Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle and is a hallmark of heart failure. 5,6-EET has demonstrated anti-fibrotic properties, suggesting its therapeutic potential in combating cardiac remodeling.

Mechanisms of Action:

-

Inhibition of Fibroblast Activation and Proliferation: 5,6-EET can inhibit the proliferation and activation of cardiac fibroblasts, the primary cell type responsible for collagen production.

-

Modulation of TGF-β Signaling: The transforming growth factor-beta (TGF-β) signaling pathway is a major driver of fibrosis. EETs have been shown to interfere with this pathway by inhibiting the phosphorylation of Smad2/3, key downstream mediators of TGF-β signaling.[11] This inhibitory effect is believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[11]

Quantitative Data on 5,6-EET's Anti-Fibrotic Effects:

Quantitative data specifically for 5,6-EET's anti-fibrotic effects are limited in the currently available literature. However, studies on EETs, in general, have shown significant reductions in collagen deposition in animal models of cardiac fibrosis.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process in tissue repair and recovery from ischemic injury. 5,6-EET has been identified as a pro-angiogenic factor, promoting the proliferation and migration of endothelial cells.

Mechanisms of Action:

-

Stimulation of Endothelial Cell Proliferation and Migration: 5,6-EET directly stimulates the proliferation and migration of endothelial cells, essential steps in the angiogenic process.[12]

-

Activation of Pro-Angiogenic Signaling Pathways: The pro-angiogenic effects of 5,6-EET are mediated through the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[12]

-

Crosstalk with VEGF Signaling: 5,6-EET can act downstream of vascular endothelial growth factor (VEGF), a potent angiogenic factor. VEGF has been shown to increase the expression of CYP epoxygenases, leading to increased EET production, which in turn contributes to the angiogenic response.[6]

Quantitative Data on 5,6-EET's Angiogenic Effects:

Quantitative data on the specific pro-angiogenic potency of 5,6-EET (e.g., EC50 for tube formation) is not consistently reported across studies. However, its ability to stimulate endothelial cell proliferation and tube formation in vitro is well-documented.[12]

Signaling Pathway Diagrams

To visually represent the complex signaling networks modulated by 5,6-EET, the following diagrams have been generated using the DOT language.

Caption: Vasodilation signaling pathway of 5,6-EET.

References

- 1. image.bio.methods.free.fr [image.bio.methods.free.fr]

- 2. A Comprehensive Look at In Vitro Angiogenesis Image Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular cell adhesion molecule-1 (VCAM-1) gene transcription and expression are regulated through an antioxidant-sensitive mechanism in human vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiogenesis Analyzer for ImageJ - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]

- 5. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic acids are part of the VEGF-activated signaling cascade leading to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenesis Analyzer for ImageJ — A comparative morphometric analysis of “Endothelial Tube Formation Assay” and “Fibrin Bead Assay”. - Gilles Carpentier Research Web Site: Computer Image Analysis [image.bio.methods.free.fr]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. VCAM-1 Monoclonal Antibody (1.G11B1) (MA5-16429) [thermofisher.com]

- 10. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The arachidonic acid epoxygenase is a component of the signaling mechanisms responsible for VEGF-stimulated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

role of cytochrome P450 epoxygenases in 5,6-EET production

An In-depth Technical Guide to the Role of Cytochrome P450 Epoxygenases in 5,6-EET Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Among the four regioisomers, 5,6-EET exhibits unique biological activities, including potent effects on vascular tone and nociception. This technical guide provides a comprehensive overview of the synthesis of 5,6-EET by specific CYP epoxygenases, its subsequent metabolic fate, and its key signaling mechanisms. We detail the primary enzymes involved, present quantitative data in structured tables, outline key experimental protocols for its study, and provide visual diagrams of the core pathways and workflows. Understanding the nuances of the CYP-epoxygenase-5,6-EET axis is critical for developing novel therapeutics targeting inflammation, cardiovascular diseases, and pain.

The Cytochrome P450 Epoxygenase Pathway

Arachidonic acid (AA), a polyunsaturated fatty acid released from membrane phospholipids (B1166683) by phospholipase A₂ (PLA₂), is metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases.[1][2] The CYP450 pathway is further divided, with ω-hydroxylases producing hydroxyeicosatetraenoic acids (HETEs) and epoxygenases catalyzing the formation of EETs.[1][3]

CYP epoxygenases convert AA into four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][4] These lipid mediators act as autocrine and paracrine signaling molecules involved in a wide array of physiological processes, including vasodilation, anti-inflammation, and angiogenesis.[5][6]

Key CYP Isoforms in EET Production

The primary human CYP epoxygenases responsible for EET synthesis belong to the CYP2C and CYP2J subfamilies.[7][8] While these enzymes can produce all four regioisomers, their expression patterns and substrate specificities lead to varying EET profiles in different tissues.

-

CYP2J2: This is the most prominent EET-producing enzyme in extrahepatic tissues, with high expression in the heart, endothelium, and pancreas.[1][9][10] It is considered a major contributor to cardiovascular EET levels.[9][11]

-

CYP2C8 & CYP2C9: These isoforms are significantly expressed in the endothelium and kidney.[1][12] They play a crucial role in vascular homeostasis and renal function through the production of EETs.

While 11,12-EET and 14,15-EET are often the most abundant regioisomers produced, the synthesis of 5,6-EET is critical for specific signaling functions, particularly in the vasculature and nervous system.[6][13]

The Signaling Molecule: 5,6-EET and its Metabolism

5,6-EET is a labile eicosanoid whose biological activity is tightly regulated by its metabolic degradation.[14]

Metabolism by Soluble Epoxide Hydrolase (sEH)

The primary route of EET metabolism is hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs).[2][7][15] However, a key feature of 5,6-EET is that it is a poor substrate for sEH compared to the other regioisomers (8,9-, 11,12-, and 14,15-EET).[16][17] This relative resistance to sEH-mediated degradation suggests a potentially prolonged or distinct signaling role.

Alternative Metabolic Pathways

Recent studies have shown that the metabolism of 5,6-EET is also enzymatically regulated by both sEH and microsomal epoxide hydrolase (mEH).[18] Furthermore, 5,6-EET can spontaneously convert to a 5,6-DHET lactone.[14][18] Additionally, 5,6-EET and 8,9-EET can be metabolized by cyclooxygenase (COX) enzymes, which can lead to the formation of further bioactive metabolites and is required for some of its vasoactive effects.[13][16][17]

Signaling Pathways Activated by 5,6-EET

5,6-EET exerts its biological effects by modulating the activity of several ion channels and signaling cascades.

Activation of TRPV Channels

A primary mechanism of 5,6-EET action is the direct activation of Transient Receptor Potential (TRP) channels.

-

TRPV4 (Vanilloid 4): 5,6-EET is a potent endogenous agonist of the TRPV4 cation channel.[19][20][21] This interaction is a major mechanism for endothelium-derived vasodilation.[19][22] Activation of TRPV4 in endothelial cells leads to calcium influx, which initiates a signaling cascade resulting in smooth muscle relaxation.[20] The binding site for 5,6-EET on TRPV4 has been identified, involving residues in the S2-S3 linker, S4, and S4-S5 linker regions.[22]

-

TRPA1 (Ankyrin 1): In the nervous system, 5,6-EET has been identified as a potent activator of the TRPA1 channel, particularly in nociceptive (pain-sensing) neurons.[8] This activation occurs at presynaptic terminals in the spinal cord, enhancing neurotransmitter release and contributing to mechanical pain hypersensitivity.[8] Interestingly, this effect appears to be independent of TRPV4 in dorsal root ganglia (DRG) neurons.[8]

Other Signaling Mechanisms

-

Anti-inflammatory Pathways: Like other EETs, 5,6-EET possesses anti-inflammatory properties, which are partly mediated by the inhibition of nuclear factor-kappaB (NF-κB) activation and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[7][23][24]

-

G-Protein Coupled Receptors (GPCRs): Evidence suggests that EETs may also signal through one or more currently unidentified GPCRs, leading to the activation of adenylyl cyclase, cAMP production, and subsequent protein kinase A (PKA) signaling.[6]

Data Presentation

Table 1: Key Human CYP Epoxygenases in EET Production

| CYP Isoform | Primary Tissue Distribution | Key Functions in EET Pathway |

| CYP2J2 | Heart, Endothelium, Pancreas, Kidney[1][9][11] | Major extrahepatic epoxygenase; primary source of cardiovascular EETs.[9][11] |

| CYP2C8 | Endothelium, Kidney, Liver[1][25] | Critical for vascular and renal EET production; contributes to vasodilation. |

| CYP2C9 | Liver, Kidney, GI Tract[1][12] | Contributes to the overall pool of EETs, with significant expression in the kidney. |

Table 2: Analytical Parameters for EET Quantification by LC-MS/MS

Data summarized from a representative experimental protocol.[26]

| Analyte | Linearity Range (nmol/L) | LLOQ (nmol/L) | Recovery (%) |

|---|---|---|---|

| 5,6-EET | 5 - 2000 | 5 | 95.2 - 118 |

| 8,9-EET | 5 - 2000 | 5 | 95.2 - 118 |

| 11,12-EET | 5 - 2000 | 5 | 95.2 - 118 |

| 14,15-EET | 5 - 2000 | 5 | 95.2 - 118 |

| DHETs | 2 - 2000 | 2 | 95.2 - 118 |

Experimental Protocols

Protocol: Quantification of 5,6-EET from Biological Samples via LC-MS/MS

This method is the gold standard for the sensitive and specific quantification of EETs and their DHET metabolites.[12][26]

-

Internal Standard Addition: Add a known quantity of a deuterium-labeled internal standard (e.g., 5,6-EET-d11) to the biological sample (plasma, cell culture media, tissue homogenate) to account for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE column (e.g., C18) with methanol (B129727) followed by water.

-

Load the acidified sample onto the column.

-

Wash the column with a low-organic-content solvent to remove polar interferences.

-

Elute the EETs and other lipids with a high-organic-content solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., methanol/water mixture).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) to separate the EET regioisomers.[26]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for 5,6-EET and its internal standard using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

-

Quantification: Calculate the concentration of 5,6-EET in the original sample by comparing the peak area ratio of the analyte to its deuterated internal standard against a standard curve.[26]

Protocol: Cell-Based Assay for 5,6-EET-Induced Calcium Influx

This protocol is used to assess the functional activity of 5,6-EET on ion channels like TRPV4 or TRPA1.[8]

-

Cell Culture: Plate cells of interest (e.g., primary DRG neurons, or HEK293 cells transiently expressing the channel of interest) on glass coverslips suitable for microscopy.

-

Calcium Indicator Loading:

-

Prepare a loading buffer (e.g., HBSS) containing a ratiometric calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent (e.g., Pluronic F-127).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

-

-

Live-Cell Imaging:

-

Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Continuously perfuse the cells with an external physiological solution.

-

Excite the Fura-2 dye at alternating wavelengths (e.g., 340 nm and 380 nm) and capture the emission fluorescence (at ~510 nm).

-

-

Cell Stimulation:

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Apply 5,6-EET (typically 10 nM - 1 µM) dissolved in the perfusion buffer.[8]

-

As a positive control and to identify responsive cells, apply a known agonist for the channel (e.g., capsaicin (B1668287) for TRPV1, mustard oil for TRPA1) or a depolarizing agent like KCl at the end of the experiment.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the ratio over time to visualize the calcium transient induced by 5,6-EET. Quantify the response by measuring the peak amplitude of the change in the fluorescence ratio.

-

Implications for Drug Development

The CYP epoxygenase-EET pathway represents a promising target for therapeutic intervention.

-

sEH Inhibition: Given that 5,6-EET is relatively resistant to sEH, inhibitors of this enzyme primarily elevate the levels of the other three EET regioisomers. However, understanding the complete metabolic profile is crucial when developing sEH inhibitors to treat cardiovascular or inflammatory diseases.[7][17]

-

TRPV4/TRPA1 Modulation: The specific activation of TRPV4 and TRPA1 by 5,6-EET highlights these channels as potential targets for drugs aimed at modulating vascular tone or nociception. Developing selective agonists or antagonists that mimic or block the effects of 5,6-EET could offer novel treatments for hypertension or chronic pain.

-

CYP Induction/Inhibition: The expression and activity of CYP2J2 and CYP2C enzymes can be modulated by various drugs and disease states.[9][27] Drug development professionals must consider the potential for drug-drug interactions that could alter endogenous 5,6-EET levels, leading to unintended physiological consequences.

Conclusion

Cytochrome P450 epoxygenases, particularly CYP2J2, CYP2C8, and CYP2C9, are the key enzymes responsible for the production of the potent lipid signaling molecule 5,6-EET from arachidonic acid. Unlike other EETs, 5,6-EET is a poor substrate for sEH and has distinct signaling properties, primarily through the direct activation of TRPV4 and TRPA1 channels to regulate vascular tone and pain sensitivity, respectively. The detailed experimental protocols and pathways outlined in this guide provide a framework for researchers and drug developers to further explore this critical axis, paving the way for novel therapeutic strategies targeting a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epoxide hydrolases are involved in the metabolism of 5(6)-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural determinants of 5',6'-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. BioKB - Relationship - 5,6-EET - activates - TRPV4 [biokb.lcsb.uni.lu]

- 22. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CYP2J2-produced epoxyeicosatrienoic acids contribute to the ferroptosis resistance of pancreatic ductal adenocarcinoma in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CYP2J2 overexpression increases EETs and protects against angiotensin II-induced abdominal aortic aneurysm in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]

- 27. Expression of cytochrome P450 epoxygenases and soluble epoxide hydrolase is regulated by hypolipidemic drugs in dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 5,6-EET Signaling Cascade and its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids derived from arachidonic acid by the action of cytochrome P450 (CYP) epoxygenases.[1][2] Among the four regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 5,6-EET has emerged as a critical mediator in a variety of physiological and pathological processes.[2] However, its inherent chemical instability has historically limited its comprehensive study.[3] This guide provides a detailed overview of the 5,6-EET signaling cascade, its diverse downstream targets, and the experimental methodologies crucial for its investigation.

Biosynthesis and Metabolism of 5,6-EET

5,6-EET is synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A₂.[4] CYP epoxygenases, particularly members of the CYP2C and CYP2J families, catalyze the epoxidation of the 5,6-double bond of arachidonic acid to form 5,6-EET.[5][6]

The biological activity of 5,6-EET is tightly regulated by its metabolic degradation. Two primary pathways are responsible for its inactivation:

-

Soluble Epoxide Hydrolase (sEH): This enzyme rapidly converts EETs to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1][7] However, 5,6-EET is a relatively poor substrate for sEH compared to other EET regioisomers.[7]

-

Cyclooxygenase (COX): 5,6-EET can be metabolized by COX enzymes, particularly COX-2, to form 5,6-epoxy-prostaglandins.[7][8] This metabolic route can lead to the production of vasoconstrictor metabolites that activate thromboxane (B8750289) receptors.[3]

Due to its chemical nature, 5,6-EET is unstable in aqueous solutions and can be hydrolyzed to 5,6-DHET and its δ-lactone under neutral and acidic conditions.[3]

The 5,6-EET Signaling Cascade and Downstream Targets

5,6-EET exerts its biological effects through a complex signaling network involving various downstream targets. The primary mechanisms of action include the modulation of ion channels and activation of intracellular signaling pathways.

Ion Channel Modulation

A key mechanism of 5,6-EET action is the modulation of various ion channels, leading to changes in membrane potential and intracellular ion concentrations.

-

Potassium Channels: In the vasculature, 5,6-EET is a potent vasodilator. This effect is mediated, in part, by the activation of large-conductance calcium-activated potassium (BKCa) channels and ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[2][3] Activation of these channels leads to potassium efflux, hyperpolarization, and subsequent relaxation of the smooth muscle.[2][3]

-

Transient Receptor Potential (TRP) Channels: 5,6-EET is an endogenous agonist of both TRPA1 and TRPV4 channels.[5][9]

-

TRPA1: Activation of TRPA1 in sensory neurons by 5,6-EET is implicated in pain signaling, specifically mechanical hypersensitivity.[5] This activation is dependent on the modification of intracellular cysteine residues on the TRPA1 channel.[5]

-

TRPV4: 5,6-EET activates TRPV4 channels, leading to calcium influx.[9][10] This pathway is involved in vasodilation and may also contribute to visceral hyperalgesia.[11][12] The interaction between 5,6-EET and TRPV4 is thought to be direct, with a putative binding pocket identified on the channel.[13]

-

Intracellular Signaling Pathways

Beyond direct ion channel modulation, 5,6-EET influences several intracellular signaling cascades that regulate a wide array of cellular functions.

-

Cardiovascular System: In the cardiovascular system, 5,6-EET contributes to vasodilation and has protective effects against cardiac remodeling.[3][14] It can also influence intracellular calcium levels in vascular smooth muscle cells and ventricular myocytes.[15]

-

Inflammation: 5,6-EET exhibits anti-inflammatory properties, although the precise mechanisms are still under investigation.[16][17]

-

Angiogenesis and Cancer: 5,6-EET has been shown to be pro-angiogenic, promoting endothelial cell proliferation, migration, and capillary tube formation.[17][18] This has raised interest in its role in cancer, where it may contribute to tumor growth and metastasis.[1][4][19]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 5,6-EET.

| Parameter | Value | Species/System | Reference |

| Vasodilation | |||

| EC₅₀ | 1 µmol/L | Bovine coronary arteries | [3] |

| TRPA1 Activation | |||

| Effective Concentration | 100 nM | Cultured dorsal root ganglia neurons (calcium influx) | [5] |

| TRPV4 Activation | |||

| EC₅₀ | 130 nM | HEK-293 cells expressing TRPV4 (calcium influx) | [10] |

| Plasma Concentration | |||

| 5,6-EET | 23.6 ng/mL | Human plasma | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Overview of 5,6-EET synthesis, metabolism, and major downstream signaling pathways.

Caption: General workflow for the quantification of 5,6-EET by LC-MS/MS.

Experimental Protocols

Quantification of 5,6-EET by LC-MS/MS

1. Sample Preparation (from Plasma):

-

To 100 µL of plasma, add 1 µL of 50 mM BHT and 5 mM TPP in 2-propanol, and 10 µL of a deuterated internal standard mix.[10]

-

Add 340 µL of 0.9% NaCl, 0.1% acetic acid solution, followed by 560 µL of 2:1 methanol:chloroform (B151607).[10]

-

Mix vigorously and shake for 10 minutes.[10]

-

Add 190 µL of chloroform and 190 µL of 0.9% NaCl with 0.1% acetic acid.[10]

-

Centrifuge to separate the phases and collect the lower organic layer.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

Column: Waters Acquity UPLC BEH shield C18 column (1.7 µm, 2.1 × 150 mm).[10]

-

Mobile Phases: (A) Water with 10 mM formic acid; (B) Acetonitrile with 10 mM formic acid.[10]

-

Gradient: A suitable gradient to separate 5,6-EET from other isomers and metabolites.[10]

-

Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode for maximum sensitivity.[10] The specific mass transitions for 5,6-EET and the internal standard should be optimized.

Vasodilation Assay in Isolated Arteries

1. Preparation of Arterial Rings:

-

Isolate arteries (e.g., coronary or renal arteries) and clean them of connective tissue.

-

Cut the arteries into rings (2-3 mm in width).

-

Suspend the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂/5% CO₂.[20]

2. Experimental Protocol:

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).[21]

-

Once a stable contraction is achieved, add cumulative concentrations of 5,6-EET.

-

Record the changes in isometric tension to determine the concentration-response curve and calculate the EC₅₀.

Calcium Imaging for TRP Channel Activation

1. Cell Culture and Loading:

-

Culture cells (e.g., dorsal root ganglia neurons or HEK-293 cells expressing the target TRP channel) on glass-bottom dishes.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer.[1]

2. Imaging Protocol:

-

Mount the dish on an inverted microscope equipped for ratiometric calcium imaging.

-

Perfuse the cells with a control buffer and then with a buffer containing the desired concentration of 5,6-EET.

-

Record the changes in intracellular calcium concentration over time.

-

To confirm the involvement of a specific TRP channel, pre-incubate the cells with a selective antagonist before applying 5,6-EET.[22]

Western Blot Analysis of Downstream Signaling

1. Cell Treatment and Lysis:

-

Treat cultured cells with 5,6-EET for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][23]

-

Centrifuge the lysates to remove cellular debris and determine the protein concentration of the supernatant.[23]

2. Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[2]

-

Incubate the membrane with a primary antibody specific for the phosphorylated or total form of the target protein (e.g., p-ERK, p-Akt).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]

Cyclooxygenase (COX) Activity Assay

1. Sample Preparation:

-

Prepare cell lysates or tissue homogenates in a lysis buffer containing a protease inhibitor cocktail.[5][24]

-

Centrifuge to clarify the lysate.[5]

2. Assay Protocol (Fluorometric):

-

In a 96-well plate, add the sample, COX Assay Buffer, COX Probe, and diluted COX Cofactor.[5]

-

Initiate the reaction by adding a solution of arachidonic acid (or 5,6-EET as the substrate).[5]

-

Measure the fluorescence in a kinetic mode to determine the rate of the reaction, which is proportional to the COX activity.[24]

-

To differentiate between COX-1 and COX-2 activity, perform the assay in the presence of specific inhibitors (e.g., SC-560 for COX-1 and celecoxib (B62257) for COX-2).[5]

Conclusion

5,6-EET is a multifaceted signaling molecule with significant implications for cardiovascular health, inflammation, pain, and cancer. Its complex signaling network and diverse downstream targets present both challenges and opportunities for therapeutic intervention. A thorough understanding of its signaling cascade and the application of robust experimental methodologies are essential for advancing our knowledge in this field and for the development of novel therapeutic strategies targeting the 5,6-EET pathway.

References

- 1. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. 5,6-EET is released upon neuronal activity and induces mechanical pain hypersensitivity via TRPA1 on central afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Selection of Reference Genes for qPCR Analyses of Gene Expression in Ramie Leaves and Roots across Eleven Abiotic/Biotic Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. evetechnologies.com [evetechnologies.com]

- 9. researchgate.net [researchgate.net]

- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A method for the determination of 5,6-EET using the lactone as an intermediate in the formation of the diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. A Comprehensive Approach to Sample Preparation for Electron Microscopy and the Assessment of Mitochondrial Morphology in Tissue and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. origene.com [origene.com]

- 24. abcam.com [abcam.com]

The Physiological Role of 5,6-EET in Renal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 5,6-EET has emerged as a significant modulator of renal physiology, exerting pleiotropic effects on vascular tone, ion transport, and inflammation. Its role in maintaining renal homeostasis and its potential as a therapeutic target in kidney diseases are areas of intense research. This technical guide provides an in-depth overview of the physiological functions of 5,6-EET in the kidney, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation

Quantitative Effects of 5,6-EET on Renal Hemodynamics

The vasodilator properties of 5,6-EET play a crucial role in the regulation of renal blood flow. Studies have demonstrated that 5,6-EET is a potent renal vasodilator, with its effects being particularly pronounced in hypertensive models.

| Animal Model | Experimental Condition | 5,6-EET Concentration | Change in Renal Perfusion Pressure (mmHg) | Reference |

| Spontaneously Hypertensive Rat (SHR) | Isolated perfused kidney, pre-constricted with phenylephrine (B352888) | 1 µM | ↓ 55 ± 5 | |

| Wistar-Kyoto Rat (WKY) | Isolated perfused kidney, pre-constricted with phenylephrine | 1 µM | ↓ 25 ± 3 |

Table 1: Effect of 5,6-EET on renal perfusion pressure in isolated kidneys from Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats. Data are presented as mean ± SEM.

Quantitative Effects of 5,6-EET on Renal Ion Transport

5,6-EET modulates ion transport in the renal tubules, particularly affecting chloride secretion. This action is crucial for maintaining electrolyte and fluid balance.

| Cell Line | Experimental Condition | 5,6-EET Concentration | Change in Short-Circuit Current (Isc) (µA/cm²) | Reference |

| MDCK C7 cells | Apical application in Ussing chamber | 0.3 µM | ↑ 4.5 ± 0.5 | |

| MDCK C7 cells | Basolateral application in Ussing chamber | up to 3 µM | No significant effect |

Table 2: Effect of 5,6-EET on short-circuit current (Isc), an indicator of net ion transport, in Madin-Darby Canine Kidney (MDCK) C7 cells. Data are presented as mean ± SEM.

Signaling Pathways

The physiological effects of 5,6-EET in the kidney are mediated through distinct signaling pathways. In the renal vasculature, 5,6-EET induces vasodilation primarily through the activation of potassium channels in smooth muscle cells. In renal tubular epithelial cells, its effects on ion transport are dependent on its metabolism by cyclooxygenase (COX).

Experimental Protocols

Isolated Perfused Kidney for Vasodilation Studies

This protocol is adapted from studies investigating the vascular effects of 5,6-EET in rodent kidneys.

1. Animal Preparation:

-

Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats (12-14 weeks old) are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 60 mg/kg ip).

-

A midline abdominal incision is made, and the right kidney is exposed.

2. Cannulation and Perfusion:

-

The renal artery is carefully isolated and cannulated with a polyethylene (B3416737) catheter.

-

The kidney is excised and placed in a temperature-controlled chamber (37°C).

-

The kidney is perfused with a modified Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant flow rate (e.g., 5 mL/min) using a peristaltic pump.

-

The perfusion buffer contains indomethacin (B1671933) (10 µM) to inhibit cyclooxygenase activity.

3. Experimental Procedure:

-

The preparation is allowed to equilibrate for at least 30 minutes.

-

Renal perfusion pressure is continuously monitored using a pressure transducer.

-

To induce a stable vasoconstriction, phenylephrine (an α1-adrenergic agonist) is added to the perfusion buffer to increase the perfusion pressure to approximately 200 mmHg.

-

Once a stable baseline pressure is achieved, 5,6-EET is infused in a cumulative concentration-dependent manner (e.g., 1 nM to 1 µM).

5,6-EET and its Involvement in the Inflammatory Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), 5,6-EET has emerged as a critical modulator of the inflammatory response. Its actions are complex, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and the specific signaling pathways activated. This technical guide provides an in-depth overview of the core mechanisms of 5,6-EET in inflammation, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Biosynthesis and Metabolism of 5,6-EET

Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP epoxygenases (primarily CYP2C and CYP2J isoforms) to form the four EET regioisomers.[1] 5,6-EET is a prominent product of this pathway. The biological activity of 5,6-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is hydrolysis to its corresponding diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), a reaction catalyzed by the soluble epoxide hydrolase (sEH).[2] Notably, 5,6-EET is a relatively poor substrate for sEH compared to other EETs.[3] An alternative metabolic pathway for 5,6-EET involves cyclooxygenase (COX) enzymes, which can convert it into other vasoactive metabolites.[4]

Role of 5,6-EET in the Inflammatory Response

5,6-EET exerts a dual role in inflammation, with its effects being highly dependent on the specific cellular and tissue environment.

Anti-inflammatory Effects

The anti-inflammatory properties of 5,6-EET are primarily attributed to its ability to suppress the activation of key pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

-

Inhibition of NF-κB Signaling: 5,6-EET has been shown to inhibit the activation of NF-κB, a central transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including adhesion molecules and cytokines.[2] This inhibition occurs, at least in part, through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5] The stabilization of IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes.

-

Downregulation of Adhesion Molecules: A key consequence of NF-κB inhibition by 5,6-EET is the reduced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[6] This downregulation limits the adhesion and transmigration of leukocytes to sites of inflammation, thereby dampening the inflammatory cascade.

-

Modulation of Cytokine Production: 5,6-EET can also modulate the production of inflammatory cytokines. By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Pro-inflammatory Effects

In certain contexts, 5,6-EET can also exhibit pro-inflammatory actions.

-

Activation of TRP Channels: 5,6-EET can activate Transient Receptor Potential (TRP) channels, specifically TRPV4 and TRPA1.[1][7] Activation of these channels on sensory neurons can lead to the release of pro-inflammatory neuropeptides and contribute to neurogenic inflammation and pain.

-

Metabolism to Pro-inflammatory Mediators: As mentioned, 5,6-EET can be metabolized by COX enzymes.[4] Some of the resulting metabolites may possess pro-inflammatory properties, contributing to the complex and sometimes contradictory roles of 5,6-EET in inflammation.

Signaling Pathways Modulated by 5,6-EET

The inflammatory effects of 5,6-EET are mediated through its interaction with several key intracellular signaling pathways.

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target for the anti-inflammatory actions of 5,6-EET.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascade, which includes p38 MAPK, ERK1/2, and JNK, is another critical pathway in the inflammatory response. While the effects of 5,6-EET on this pathway are less definitively established than its role in NF-κB signaling, some evidence suggests it can modulate MAPK activity. For instance, higher levels of EETs have been associated with a decrease in the expression of phosphorylated p38 (p-p38), an active form of the kinase.[8]

Quantitative Data on the Anti-inflammatory Effects of 5,6-EET

The following tables summarize key quantitative data from studies investigating the anti-inflammatory effects of 5,6-EET and its analogs.

Table 1: Inhibition of VCAM-1 Expression by EET Regioisomers

| Compound | Cell Type | Stimulant | Concentration | % Inhibition of VCAM-1 Expression | Reference |

| 5,6-EET | Human Endothelial Cells | TNF-α | 100 nM | Less than 11,12-EET and 8,9-EET | [1] |

| 8,9-EET | Human Endothelial Cells | TNF-α | 100 nM | Less than 11,12-EET | [1] |

| 11,12-EET | Human Endothelial Cells | TNF-α | 100 nM | ~72% | [6] |

| 14,15-EET | Human Endothelial Cells | TNF-α | 100 nM | Negligible | [1] |

| 5,6-EET-EA | HRMEC | Conditioned Media from IL-1β-treated HMC | 0.5 µM | 66% reduction of VCAM induction | [9] |

Table 2: IC50 Values for Inhibition of Inflammatory Markers

| Compound | Target | Cell Type / System | IC50 | Reference |

| 11,12-EET | VCAM-1 Expression | Human Endothelial Cells | 20 nM | [6] |

| Compound 51 | NF-κB Activity | RAW264.7 cells | 172.2 ± 11.4 nM | [10] |

| Compound 51 | NO Release | RAW264.7 cells | 3.1 ± 1.1 µM | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5,6-EET's role in inflammation.

Cell Culture and Stimulation for VCAM-1 Expression Assay

Objective: To prepare human umbilical vein endothelial cells (HUVECs) for the assessment of VCAM-1 expression following treatment with 5,6-EET and an inflammatory stimulus.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

5,6-EET

-

6-well tissue culture plates

Protocol:

-

Culture HUVECs in EGM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the HUVECs into 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Allow the cells to adhere and grow for 24-48 hours.

-

On the day of the experiment, replace the culture medium with fresh, serum-free EGM.

-

Pre-treat the cells with various concentrations of 5,6-EET (e.g., 1 nM to 1 µM) or vehicle control (e.g., ethanol (B145695) or DMSO) for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce VCAM-1 expression.

-

Following incubation, the cells are ready for analysis of VCAM-1 expression by methods such as cell-based ELISA, flow cytometry, or western blotting.

IκB Kinase (IKK) Assay

Objective: To measure the activity of the IKK complex in cell lysates treated with 5,6-EET.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose (B213101) beads

-

Anti-IKKγ (NEMO) antibody for immunoprecipitation

-

Kinase assay buffer (containing ATP and MgCl2)

-

Recombinant GST-IκBα (as substrate)

-

[γ-32P]ATP

-

SDS-PAGE gels and buffers

-

Phosphorimager

Protocol:

-

Prepare cell lysates from HUVECs treated as described in protocol 6.1.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Immunoprecipitate the IKK complex by incubating 200-500 µg of protein lysate with an anti-IKKγ antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-IKK complex.

-

Wash the immunoprecipitated complexes several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

-

Resuspend the beads in kinase assay buffer containing recombinant GST-IκBα and [γ-32P]ATP.

-

Incubate the reaction at 30°C for 20-30 minutes to allow for the phosphorylation of GST-IκBα.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen to visualize the radiolabeled, phosphorylated GST-IκBα.

-

Quantify the band intensity to determine the relative IKK activity in each sample.

Western Blot Analysis for Phospho-p38 MAPK

Objective: To detect the levels of phosphorylated (activated) p38 MAPK in cells treated with 5,6-EET.

Materials:

-

Cell lysis buffer (with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

-

Primary antibody against total p38 MAPK (for loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Prepare cell lysates from treated cells as described in protocol 6.1.

-

Determine protein concentrations.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Conclusion

5,6-EET is a multifaceted lipid mediator with a significant and complex role in the inflammatory response. Its ability to suppress the NF-κB pathway and downregulate the expression of key adhesion molecules highlights its potential as an anti-inflammatory agent. However, its capacity to activate TRP channels and its metabolism into other bioactive compounds underscore the context-dependent nature of its effects. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of targeting the 5,6-EET signaling axis in inflammatory diseases. Further investigation into the precise molecular interactions and downstream signaling events will be crucial for the development of novel therapeutics that can harness the beneficial anti-inflammatory properties of 5,6-EET while minimizing any potential pro-inflammatory effects.

References

- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fn-test.com [fn-test.com]

- 4. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5,6-EET Is Released upon Neuronal Activity and Induces Mechanical Pain Hypersensitivity via TRPA1 on Central Afferent Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of 5,6-EET Induced Vasodilation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the primary and secondary signaling cascades initiated by 5,6-epoxyeicosatrienoic acid (5,6-EET) to induce vascular relaxation. It provides a comprehensive overview of the molecular targets, quantitative efficacy, and the experimental methodologies used to characterize this phenomenon.

Introduction

This compound (5,6-EET) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As one of four regioisomeric EETs, it plays a crucial role as an autocrine and paracrine signaling molecule, particularly within the cardiovascular system.[1][3] 5,6-EET is recognized as a potent vasodilator and an endothelium-derived hyperpolarizing factor (EDHF), contributing significantly to the regulation of vascular tone and blood flow.[3][4] Its vasodilatory effects are observed across various vascular beds, although its potency and specific mechanisms can vary depending on the species and artery type.[1][5] This guide details the core molecular mechanisms through which 5,6-EET exerts its vasodilatory effects, focusing on its actions on both vascular smooth muscle and endothelial cells.

Core Mechanisms of 5,6-EET-Induced Vasodilation

The vasodilatory action of 5,6-EET is multifaceted, involving direct effects on vascular smooth muscle cells (VSMCs) and indirect, endothelium-dependent pathways. The principal outcome of these pathways is the hyperpolarization of the VSMC membrane, leading to the closure of voltage-dependent Ca²⁺ channels, a decrease in intracellular calcium, and subsequent muscle relaxation.[1][2]

Direct Action on Vascular Smooth Muscle Cells (VSMCs)

The primary mechanism of 5,6-EET-induced vasodilation involves the direct activation of large-conductance Ca²⁺-activated potassium (BKCa) channels on VSMCs.[3][4][6]

-

G-Protein Coupled Signaling: Evidence suggests that EETs may interact with a putative G protein-coupled receptor (GPCR) on the surface of VSMCs.[1] This interaction activates the stimulatory G protein alpha subunit (Gsα).[1] The addition of GTP to the cytoplasmic side of inside-out patches restores the ability of EETs to activate BKCa channels, an effect that is blocked by the G protein inhibitor GDP-β-S and by antibodies against Gsα.[1]

-

BKCa Channel Activation: The activation of Gsα leads to the opening of BKCa channels.[1] This increases potassium (K⁺) efflux from the cell, causing membrane hyperpolarization.[1] The resulting change in membrane potential leads to the closure of L-type Ca²⁺ channels, reducing calcium influx and promoting relaxation.[2] This direct activation of smooth muscle BKCa channels is a central component of the vasodilatory response to EETs.[6]

Endothelium-Dependent Mechanisms

5,6-EET's effects are not confined to VSMCs; it also initiates signaling within the vascular endothelium, which contributes to vasodilation.

-

TRPV4 Channel Activation: In endothelial cells, 5,6-EET can activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a Ca²⁺-permeable cation channel.[7][8][9] The activation of TRPV4 leads to an influx of calcium, which can then activate endothelial potassium channels (e.g., small and intermediate conductance KCa channels), causing endothelial cell hyperpolarization.[1] This hyperpolarization can spread to the adjacent VSMCs through myoendothelial gap junctions, inducing relaxation.[1] Flow-induced vasodilation in some arteries has been shown to be dependent on a CYP epoxygenase, likely producing 5,6-EET, and is absent in vessels from TRPV4-deficient mice.[9]

-

Nitric Oxide and Prostaglandin (B15479496) Pathways: In certain vascular beds, the vasodilatory effect of 5,6-EET is also mediated by the release of other endothelial-derived factors. In the rabbit pulmonary circulation, for instance, the vasodilation induced by 5,6-EET is significantly attenuated by inhibitors of nitric oxide synthase (NOS) and cyclooxygenase (COX), indicating that its mechanism in this tissue involves both nitric oxide (NO) and prostaglandin (PG) pathways.[10] Similarly, in the rat caudal artery, the vasodilator response to 5,6-EET is decreased by 70% after removal of the endothelium and is prevented by COX inhibitors, suggesting that 5,6-EET requires conversion by cyclooxygenase to express its full activity in this vessel.[11]

Quantitative Data on 5,6-EET Vasodilatory Effects

The potency and efficacy of 5,6-EET vary across different vascular beds and species. The following tables summarize key quantitative data from various studies.

| Vessel Type | Species | Pre-constrictor | EC₅₀ | Maximal Relaxation (%) | Key Findings | Citation |

| Bovine Coronary Artery | Bovine | U46619 | ~1 µmol/L | 80-90% | 5,6-EET causes potent concentration-dependent relaxation. | [6] |

| Rabbit Lung Vasculature | Rabbit | U46619 | - | 42% (at 50 nM) | Dilation is mediated by both nitric oxide and prostaglandins (B1171923). | [10] |

| Canine Coronary Arterioles | Canine | Endothelin | -12.7 to -10.1 log[M]* | - | EETs are ~1000 times more potent in microvessels than in conduit arteries. | [12][13] |

| Rat Intestinal Arterioles | Rat | - | - | 275 ± 38% (at 32 µg/ml) | 5,6-EET was the most potent EET regioisomer, exceeding the effect of adenosine. | [14][15] |

| Rat Perfused Kidney (SHR) | Rat (SHR) | Phenylephrine | - | >2-fold greater than WKY | 5,6-EET is the most potent EET vasodilator in the SHR kidney. | [5][16] |

| Cat Cerebral Arteries | Cat | Serotonin (B10506) | - | - | The vasodilatory effect is attenuated by K+ channel blockers. | [17] |

Note: EC₅₀ range is for all four EET regioisomers.

Table 1: Vasodilatory Potency and Efficacy of 5,6-EET in Various Vascular Beds.

| Inhibitor | Target | Vascular Bed | Species | Effect on 5,6-EET Vasodilation | Citation |

| L-NNA + Indomethacin | NOS and COX | Rabbit Lung | Rabbit | 100% attenuation | [10] |

| L-NNA | NOS | Rabbit Lung | Rabbit | 88% attenuation | [10] |

| Indomethacin | COX | Rabbit Lung | Rabbit | 64.5% attenuation (with U46619) | [10] |

| Indomethacin / Aspirin | COX | Rat Caudal Artery | Rat | Prevents vasodilator response | [11] |

| Tetraethylammonium (TEA) | K⁺ Channels | Rat Kidney (SHR) | Rat | Abolished vasodilator effect | [5][16] |

| Iberiotoxin (IBTX) | BKCa Channels | Bovine Coronary Artery | Bovine | 50% inhibition (of stable analog PTPA) | [6] |

| Charybdotoxin / KCl | KCa Channels | Canine Coronary Arterioles | Canine | Blocked vasodilation | [12][13] |

Table 2: Effect of Pharmacological Inhibitors on 5,6-EET-Induced Vasodilation.

Key Experimental Protocols

The characterization of 5,6-EET's vasodilatory mechanism relies on several key experimental techniques.

Isolated Vessel Myography

This ex vivo technique is used to assess the contractility and relaxation of isolated blood vessels.

-

Vessel Preparation: Arteries (e.g., coronary, cerebral, mesenteric) are carefully dissected from animal models. The vessel is either mounted on two small wires in a myograph chamber (wire myography) or cannulated at both ends and pressurized (pressure myography).[4][11]

-

Experimental Conditions: The vessel is submerged in a heated (37°C), oxygenated (95% O₂-5% CO₂) physiological salt solution (e.g., Krebs-Henseleit solution).[11]

-

Protocol:

-

The vessel is allowed to equilibrate.

-

Vascular tone is induced by adding a vasoconstrictor agent like U46619 (a thromboxane (B8750289) A2 mimetic), phenylephrine, or serotonin to achieve a stable submaximal contraction.[6][11][17]

-

Cumulative concentration-response curves are generated by adding increasing concentrations of 5,6-EET to the bath.

-

Changes in vessel diameter (pressure myography) or isometric force (wire myography) are recorded to quantify relaxation.[4]

-

To investigate signaling pathways, the protocol is repeated after pre-incubating the vessel with specific pharmacological inhibitors (e.g., L-NAME, indomethacin, iberiotoxin).[6][10][11] Endothelial removal (de-endothelialization) can be performed to distinguish between endothelium-dependent and -independent effects.[11]

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated vascular smooth muscle or endothelial cells.

-

Cell Preparation: Single vascular smooth muscle or endothelial cells are enzymatically isolated from vascular tissue.

-

Recording Configuration: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane to form a high-resistance (gigaohm) seal. Key configurations include:

-

Cell-Attached: The pipette is sealed to an intact cell patch, allowing for the recording of channel activity without disrupting the intracellular environment.[17]

-

Inside-Out: After forming a seal, the pipette is pulled away from the cell, excising the membrane patch with its cytosolic side exposed to the bath solution. This allows for the direct application of substances like EETs or GTP to the intracellular face of the channels.[1][18][19]

-

-

Protocol:

-

A single BKCa channel is identified based on its characteristic high conductance and sensitivity to calcium and specific blockers like iberiotoxin.[4]

-

Baseline channel activity (open probability, Pₒ) is recorded at a specific membrane potential.

-

5,6-EET is applied to the cell (cell-attached) or directly to the patch (inside-out).

-

Changes in channel open probability, open time, and frequency are recorded and analyzed to determine the effect of 5,6-EET on channel gating.[17]

-

Visualizations: Signaling Pathways and Workflows

Caption: Signaling pathways of 5,6-EET induced vasodilation.

Caption: Experimental workflow for isolated vessel myography.

References

- 1. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Structural determinants of 5',6'-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural determinants of 5′,6′-epoxyeicosatrienoic acid binding to and activation of TRPV4 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide and prostaglandins mediate vasodilation to 5,6-EET in rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. ahajournals.org [ahajournals.org]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Epoxyeicosatrienoic acids activate a high-conductance, Ca(2+)-dependent K + channel on pig coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

5,6-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in smaller arteries and resistance vessels. Among the candidates for EDHF, the epoxyeicosatrienoic acids (EETs), metabolites of arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway, have garnered significant attention. This technical guide focuses on 5,6-epoxyeicosatrienoic acid (5,6-EET), detailing its synthesis, metabolism, and mechanism of action as a potent vasodilator. We provide a comprehensive overview of the signaling pathways, quantitative data from key vascular reactivity studies, and detailed experimental protocols for researchers in the field.

Introduction

Endothelium-dependent vasodilation is a critical physiological process, primarily mediated by nitric oxide (NO) and prostacyclin (PGI2). However, a third pathway, attributed to EDHF, contributes significantly to vascular relaxation, especially in the microcirculation. EDHF-mediated responses involve the hyperpolarization of vascular smooth muscle cells (VSMCs), leading to their relaxation and a subsequent increase in blood flow. The EETs, including 5,6-EET, are considered to be key components of the EDHF system in various vascular beds.[1][2][3][4]

5,6-EET is synthesized in endothelial cells and acts as a paracrine signaling molecule on adjacent VSMCs.[5][6] Its biological activity is tightly regulated by its metabolic degradation. Understanding the intricate details of 5,6-EET's function is paramount for the development of novel therapeutic strategies targeting cardiovascular diseases such as hypertension and ischemic heart disease.

Synthesis, Metabolism, and Signaling Pathway of 5,6-EET

Synthesis